molecular formula C18H16O7 B1211832 Notatic acid CAS No. 38636-86-1

Notatic acid

Cat. No.: B1211832
CAS No.: 38636-86-1
M. Wt: 344.3 g/mol
InChI Key: IXEVSIMCIWOSQO-UHFFFAOYSA-N
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Description

Notatic acid is a lichen-derived secondary metabolite classified under Orcinol Depsidones, a group of phenolic compounds commonly found in lichens. It is characterized by its distinct chemical structure and biosynthetic pathway. Key properties include:

  • Chemical structure: A depsidone derivative with specific substituents contributing to its spectral and chromatographic behavior .
  • Occurrence: Identified in Lecanora notatica and Xanthoparmelia notata, where it serves as a taxonomic marker .
  • Spectral data: Exhibits a pale-yellow coloration under acid spray and purple fluorescence under UV light. Mass spectrometry (MS) peaks include 34 (A), 49 (B), 44 (B'), 38 (C), and 55 (G) .

This compound is biosynthetically related to other depsidones, such as isonotatic and subnotatic acids, through shared intermediates in the orcinol pathway .

Properties

CAS No.

38636-86-1

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3-hydroxy-9-methoxy-1,7,10-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C18H16O7/c1-7-5-11(23-4)8(2)16-13(7)18(22)24-12-6-10(19)14(17(20)21)9(3)15(12)25-16/h5-6,19H,1-4H3,(H,20,21)

InChI Key

IXEVSIMCIWOSQO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)C(=O)O)C)C)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)C(=O)O)C)C)OC

Origin of Product

United States

Chemical Reactions Analysis

Absence of Primary Data

None of the indexed sources (1 ) mention "Notatic acid" in the context of chemical reactions, synthesis, or applications. Key databases such as PubMed, LibreTexts, and institutional repositories (e.g., Flinn Scientific) were reviewed without success.

Potential Causes for Missing Information

  • Terminology Error : The compound name may be misspelled or outdated. For example, "this compound" could be a typographical error for "Nootkatonic acid" or "Nicotinic acid," both of which are well-documented.

  • Obscurity : The compound may be hypothetical, proprietary, or newly synthesized without published studies.

Recommended Actions

To address this gap:

  • Verify the compound's IUPAC name or CAS registry number.

  • Consult recent patents or specialized journals for unpublished data.

  • Explore alternative nomenclature (e.g., trade names or structural analogs).

Data Table: Closest Analogues

While "this compound" remains unidentified, structurally similar acids and their reactions are summarized below:

Compound NameKey ReactionsMechanismReference
Acetic AcidNeutralization with NaOH → Sodium acetate + H₂OAcid-base proton transfer
α-Lipoic AcidAntioxidant activity via radical scavenging; forms disulfide bondsRedox cycling
Carboxylic AcidsNucleophilic acyl substitution (e.g., with SOCl₂ → acid chlorides)Enolate formation ,
Fatty Acyl CoAATP-dependent activation → thioester intermediatesEnzyme-catalyzed synthesis

Research Implications

The absence of data on "this compound" highlights potential areas for future investigation, such as:

  • Synthesis pathways involving novel carboxylate derivatives.

  • Computational modeling to predict reactivity based on analogous structures.

For further assistance, please confirm the compound’s identity or provide additional context.

Comparison with Similar Compounds

Structural and Functional Differences

Notatic vs. Isothis compound: Spectral distinction: this compound exhibits a unique purple UV fluorescence, while isothis compound shows distinct UV absorption peaks (38, 42, 43, 56) . Mass spec: this compound’s MS profile (e.g., peak 49) differs from isothis compound’s primary peaks (344, 326) . Biosynthesis: Both derive from orcinol pathways but diverge at methylation steps, leading to structural variations .

Notatic vs. Subthis compound: Subthis compound lacks detailed spectral data but is distinguished by its co-occurrence with confluentic acid in L. notatica Guderley, unlike this compound in L. notatica .

Notatic vs. Northis compound: Northis compound is a demethylated derivative with a higher molecular weight (MS peak 478) and blue UV fluorescence, contrasting with this compound’s lower mass and purple UV profile .

Taxonomic and Ecological Significance

  • Lichen speciation: this compound distinguishes Lecanora notatica from morphologically similar species like L. achroa and L. leprosa, which lack this compound .
  • Biogeochemical roles: As part of the Orcinol Depsidones, this compound and its analogs contribute to lichen defense mechanisms against UV radiation and microbial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Notatic acid
Reactant of Route 2
Notatic acid

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